![molecular formula C15H19NO B2653872 1-(4-Benzylpiperidino)-2-propene-1-one CAS No. 205435-93-4](/img/structure/B2653872.png)
1-(4-Benzylpiperidino)-2-propene-1-one
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Description
1-(4-Benzylpiperidino)-2-propene-1-one, also known as benzylpiperonyl propenone (BZP), is a chemical compound that has gained attention in the scientific community for its potential use in research. BZP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 263.38 g/mol. It is structurally similar to the illicit drug ecstasy (MDMA) and has been found to have similar effects on the central nervous system.
Scientific Research Applications
- CHEMBL4535346 exhibits promising anticancer activity. Researchers have investigated its effects on different cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .
- The compound’s piperidine moiety makes it relevant for neurological research. It interacts with neurotransmitter receptors, potentially modulating neuronal signaling. Studies explore its role in neuroprotection, neuroinflammation, and neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- CHEMBL4535346’s benzylpiperidine scaffold contributes to its analgesic potential. Researchers have investigated its effects on pain pathways, including nociception and inflammation. It may act as a novel analgesic agent, although further studies are needed .
- Inflammation plays a crucial role in various diseases. Preliminary data suggests that CHEMBL4535346 possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce tissue damage. Researchers explore its potential in conditions like rheumatoid arthritis and inflammatory bowel disease .
- The compound’s chemical structure hints at potential antimicrobial activity. Studies have evaluated its effects against bacteria, fungi, and parasites. It may serve as a lead compound for developing new antimicrobial agents .
- CHEMBL4535346 is part of the ChEMBL database, which curates bioactive molecules for drug discovery. Researchers use it as a reference compound to understand structure-activity relationships (SAR) and optimize drug candidates. Its inclusion in ChEMBL highlights its relevance in medicinal chemistry .
Anticancer Potential
Neurological Disorders
Analgesic Properties
Anti-Inflammatory Activity
Antimicrobial Effects
Chemical Biology and Drug Discovery
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-15(17)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWUZYUJTVJZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidino)-2-propene-1-one |
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